molecular formula C22H22N4O2 B2399972 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310127-09-2

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2399972
CAS RN: 2310127-09-2
M. Wt: 374.444
InChI Key: PAFKUHVGCZUESY-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one involves its binding to the ATP-binding site of CDK2 and GSK-3β. This binding results in the inhibition of the activity of these enzymes (Kumar et al., 2016). The inhibition of CDK2 may lead to cell cycle arrest, while the inhibition of GSK-3β may enhance glycogen synthesis.
Biochemical and Physiological Effects
Studies have shown that 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one exhibits selectivity towards CDK2 and GSK-3β, with minimal effects on other kinases (Kumar et al., 2016). This selectivity may reduce the potential for off-target effects and increase the specificity of the compound. Additionally, 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one has been found to inhibit the growth of cancer cells in vitro (Kumar et al., 2016). These findings suggest that this compound may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its selectivity towards CDK2 and GSK-3β, which may reduce the potential for off-target effects. However, one limitation is that the compound may not exhibit the same effects in vivo as it does in vitro. Further studies are needed to determine the efficacy and safety of this compound in vivo.

Future Directions

Possible future directions for research on 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one include:
1. Investigation of the compound's effects on other kinases and cellular processes.
2. Evaluation of the compound's efficacy and safety in animal models.
3. Development of analogs with improved selectivity and potency.
4. Exploration of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Conclusion
In conclusion, 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one is a synthetic compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Further research is needed to determine the efficacy and safety of this compound in vivo and explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one has been achieved using different methods. One such method involves the reaction of 4-(cyclopropylamino)pyridine-2-carboxylic acid with isoquinoline-1-carbonyl chloride in the presence of triethylamine. This reaction produces 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one in good yields (Kumar et al., 2016).

Scientific Research Applications

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β) (Kumar et al., 2016). These enzymes play crucial roles in various cellular processes, including cell cycle regulation and glycogen synthesis. Inhibition of these enzymes by 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one may have implications for the treatment of diseases such as cancer and diabetes.

properties

IUPAC Name

6-cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-20-8-7-19(16-5-6-16)24-26(20)17-10-13-25(14-11-17)22(28)21-18-4-2-1-3-15(18)9-12-23-21/h1-4,7-9,12,16-17H,5-6,10-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKUHVGCZUESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one

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